molecular formula C29H37NO3 B13384764 11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13384764
M. Wt: 447.6 g/mol
InChI Key: RCOWGILQXUPXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lilopristone, also known by its developmental code names ZK-98734 and ZK-734, is a synthetic, steroidal antiprogestogen with additional antiglucocorticoid activity. It was developed by Schering and patented in 1985. Lilopristone is primarily described as an abortifacient and endometrial contraceptive .

Preparation Methods

Lilopristone is synthesized through a series of chemical reactions involving the modification of steroidal structures. . The industrial production methods for Lilopristone are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Lilopristone undergoes various chemical reactions, including:

Scientific Research Applications

Lilopristone has several scientific research applications:

    Chemistry: Used as a reference compound in the study of steroidal antiprogestogens.

    Biology: Investigated for its effects on progesterone receptors and glucocorticoid receptors.

    Medicine: Studied for its potential use as an abortifacient and endometrial contraceptive.

Mechanism of Action

Lilopristone is similar to other steroidal antiprogestogens such as mifepristone, aglepristone, onapristone, telapristone, and toripristone. Lilopristone differs from mifepristone in the structure of its C17α side chain, which results in much-reduced antiglucocorticoid activity compared to mifepristone . This structural difference highlights Lilopristone’s unique profile in terms of its antiprogestogen and antiglucocorticoid activities.

Comparison with Similar Compounds

  • Mifepristone
  • Aglepristone
  • Onapristone
  • Telapristone
  • Toripristone

Lilopristone’s unique structural features and its specific receptor interactions make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOWGILQXUPXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869305
Record name 11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-en-1-yl)-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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